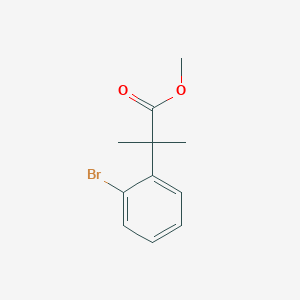

Methyl 2-(2-bromophenyl)-2-methylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

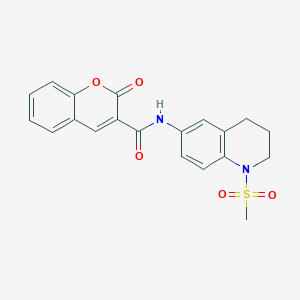

“Methyl 2-(2-bromophenyl)-2-methylpropanoate” is a chemical compound with the empirical formula C9H9BrO2 . It is used as a reagent in the synthesis of 2,3,3a,12b-Tetradehydro Asenapine, a degradation product of Asenapine, a combined serotonin (5HT2) and dopamine (D2) receptor antagonist .

Synthesis Analysis

The synthesis of this compound has been reported in the literature. A simple and efficient base-mediated decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetates provides a broad range of benzoxepines with high regioselectivity in good yields under transition-metal-free conditions .Molecular Structure Analysis

The molecular weight of “Methyl 2-(2-bromophenyl)-2-methylpropanoate” is 229.07 . The SMILES string representation of the molecule is COC(=O)Cc1ccccc1Br .Chemical Reactions Analysis

The compound is involved in a base-promoted decarboxylative annulation of ynones, which provides a broad range of benzoxepines with high regioselectivity in good yields under transition-metal-free conditions . This method proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

“Methyl 2-(2-bromophenyl)-2-methylpropanoate” is a solid compound . It has a molecular weight of 229.07 and a density of 1.4±0.1 g/cm3 . The boiling point is 264.1±15.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Synthesis of Benzoxepines

Methyl 2-(2-bromophenyl)-2-methylpropanoate: is used in the base-promoted decarboxylative annulation with ynones to synthesize a broad range of benzoxepines . This process is efficient and provides high regioselectivity and good yields under transition-metal-free conditions. Benzoxepines are important compounds in medicinal chemistry due to their biological activity.

Transition-Metal-Free Organic Synthesis

The compound serves as a key reagent in organic synthesis methods that avoid the use of transition metals . This is particularly valuable in the pharmaceutical industry, where the presence of metal contaminants in final products is a concern.

Decarboxylative Annulation Reactions

It is involved in tandem [2+4] annulation and ring-opening decarboxylative reactions, which are useful for constructing complex organic frameworks . These reactions are pivotal in the development of new synthetic methodologies.

Intramolecular Nucleophilic Aromatic Substitution

The compound is used in intramolecular nucleophilic aromatic substitution reactions, which are a cornerstone in the synthesis of various aromatic compounds . This type of reaction is fundamental in the synthesis of many pharmaceuticals and agrochemicals.

Gram-Scale Synthesis

Methyl 2-(2-bromophenyl)-2-methylpropanoate: can be used in gram-scale reactions, indicating its potential for upscaling to industrial production . This is crucial for the transition from laboratory-scale to commercial-scale synthesis.

Further Functionalization of Organic Molecules

The compound has been studied for its role in the further functionalization of organic molecules . This opens up possibilities for the creation of a diverse array of derivatives with potential applications in various fields.

Single-Crystal X-Ray Crystallography

Key intermediates involving Methyl 2-(2-bromophenyl)-2-methylpropanoate have been characterized by single-crystal X-ray crystallography . This aids in understanding the mechanisms of chemical reactions and the structure of complex molecules.

Development of New Synthetic Methodologies

Research involving Methyl 2-(2-bromophenyl)-2-methylpropanoate contributes to the development of new synthetic methodologies . Innovations in this area can lead to more efficient, cost-effective, and environmentally friendly chemical processes.

Safety And Hazards

The safety data sheet for a similar compound, 2-Bromo-2-methylpropane, indicates that it is highly flammable and harmful to aquatic life with long-lasting effects . It is advised to keep away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water .

Propiedades

IUPAC Name |

methyl 2-(2-bromophenyl)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,10(13)14-3)8-6-4-5-7-9(8)12/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYACVTTYKZGWLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-bromophenyl)-2-methylpropanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-Difluorophenyl)methyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2862601.png)

![Tert-butyl N-[[4-(aminomethyl)-1-fluorocyclohexyl]methyl]carbamate](/img/structure/B2862603.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2862607.png)

![(2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2862612.png)

![4-chlorobenzyl 5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2862615.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2862616.png)

![N-cyclohexyl-2-[3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide](/img/structure/B2862617.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide](/img/structure/B2862618.png)

![1-(2,4-Difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2862621.png)

![2-(2-(Dimethylamino)ethyl)-1-(2-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2862622.png)

![5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-(3-methoxyphenyl)thiophene-2-sulfonamide](/img/structure/B2862623.png)